Molecular Weight and Formula of 2-(Azetidin-3-yl)-3,5-dichloropyridine: A Comprehensive Technical Guide
Molecular Weight and Formula of 2-(Azetidin-3-yl)-3,5-dichloropyridine: A Comprehensive Technical Guide
Executive Summary
In modern medicinal chemistry, the transition from planar, sp2-hybridized scaffolds to three-dimensional, sp3-rich frameworks is a critical strategy for improving drug developability. 2-(Azetidin-3-yl)-3,5-dichloropyridine is a highly specialized building block that perfectly embodies this paradigm. By fusing a conformationally restricted azetidine ring with a metabolically hardened 3,5-dichloropyridine core, this molecule serves as a privileged intermediate for developing kinase inhibitors, central nervous system (CNS) modulators, and novel antimicrobials[1].
As a Senior Application Scientist, I have structured this technical guide to move beyond basic chemical identification. Here, we will dissect the causality behind its structural design, detail the exact physicochemical parameters (Molecular Formula: C8H8Cl2N2 , Molecular Weight: 203.07 g/mol ), and provide self-validating analytical workflows for its characterization.
Chemical Identification & Quantitative Profiling
To effectively utilize this building block in stoichiometric calculations and high-throughput screening (HTS) libraries, its core quantitative data must be rigorously defined. The table below summarizes the exact physicochemical properties of the compound, highlighting the causality behind each metric.
| Property | Value | Causality / Analytical Significance |
| IUPAC Name | 2-(Azetidin-3-yl)-3,5-dichloropyridine | Defines the exact regiochemistry required for NMR validation. |
| Molecular Formula | C8H8Cl2N2 | The foundational metric for reaction stoichiometry and yield calculations[2]. |
| Molecular Weight | 203.07 g/mol | The standard average mass used for bulk synthesis and reagent preparation. |
| Monoisotopic Mass | 202.0064 Da | The exact mass target required for High-Resolution Mass Spectrometry (HRMS). |
| [M+H]+ m/z | 203.0137 | The primary protonated ion observed during ESI+ ionization. |
| Fraction sp3 (Fsp3) | 0.375 (3 out of 8 carbons) | Enhances aqueous solubility and reduces off-target promiscuity[3]. |
Structural Causality in Drug Design
The architecture of 2-(Azetidin-3-yl)-3,5-dichloropyridine is not arbitrary; it is a deliberate engineering of physicochemical properties to overcome common pharmacokinetic hurdles.
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The Azetidine Motif: The four-membered nitrogen heterocycle introduces significant ring strain and sp3 character. In drug discovery, increasing the Fsp3 fraction directly correlates with improved aqueous solubility and favorable thermodynamic binding profiles[1]. Furthermore, the rigid nature of the azetidine ring restricts the conformational space of the molecule, acting as a precise vector to direct attached pharmacophores into target binding pockets[3].
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The 3,5-Dichloropyridine Core: Pyridine rings are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors. However, they are often susceptible to rapid oxidative metabolism by Cytochrome P450 (CYP) enzymes. By installing chlorine atoms at the 3 and 5 positions, the ring is electronically deactivated and sterically shielded, drastically improving the molecule's metabolic stability in liver microsomes[4]. Additionally, these halogens modulate the lipophilicity of the molecule, enhancing cell membrane permeability[5].
Caption: Structural causality of 2-(Azetidin-3-yl)-3,5-dichloropyridine in drug design.
Self-Validating Analytical Workflows
To ensure scientific integrity, the molecular weight and formula must be empirically verified using self-validating analytical systems. Below are the definitive protocols for LC-HRMS and NMR characterization.
Protocol 1: LC-HRMS Validation of the C8H8Cl2N2 Formula
High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC) is the gold standard for formula verification. This protocol leverages the unique isotopic signature of chlorine to create a self-validating data set.
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Sample Preparation: Dilute the compound to 1 µg/mL in a 50:50 mixture of Methanol and LC-MS grade Water containing 0.1% Formic Acid.
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Causality: The azetidine secondary amine is highly basic (pKa ~ 9.5). Formic acid ensures complete protonation of this nitrogen, guaranteeing a robust [M+H]+ signal during ionization.
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Chromatographic Separation: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Run a gradient from 5% to 95% Acetonitrile (with 0.1% Formic Acid) over 5 minutes.
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ESI+ Ionization & TOF Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Acquire data in Time-of-Flight (TOF) mode to achieve a mass accuracy of < 5 ppm.
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Isotopic Pattern Verification (The Self-Validating Step): Locate the monoisotopic peak at m/z 203.0137 . Because the formula C8H8Cl2N2 contains two chlorine atoms, the mass spectrum must display a characteristic M : M+2 : M+4 isotopic cluster at a ratio of approximately 9:6:1 (due to the natural 75% ^35^Cl and 25% ^37^Cl abundance). If this exact 9:6:1 ratio at m/z 203.01, 205.01, and 207.01 is absent, the formula is incorrect.
Caption: LC-HRMS analytical workflow for verifying the molecular weight and formula.
Protocol 2: Regiochemical Validation via 1H NMR
While HRMS confirms the mass and formula, Nuclear Magnetic Resonance (NMR) is required to prove the regiochemistry—specifically, that the azetidine is at C2 and the chlorines are at C3 and C5.
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Solvent Selection: Dissolve 5 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3) or DMSO-d6.
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Pyridine Core Analysis: In a 3,5-dichloro substituted pyridine, the only remaining aromatic protons are at the C4 and C6 positions. Because they are separated by the C5 chlorine, they will couple with each other. Look for two distinct doublets in the aromatic region (typically 7.5–8.5 ppm) with a meta-coupling constant of J ≈ 1.5 – 2.5 Hz . This specific splitting pattern self-validates the 3,5-substitution.
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Azetidine Core Analysis: The proton at the C3 position of the azetidine ring (the point of attachment to the pyridine) will appear as a complex multiplet (due to coupling with the four adjacent protons on the C2 and C4 carbons) in the aliphatic region, confirming the intact 4-membered ring structure.
References
Sources
- 1. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aablocks.com [aablocks.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. grokipedia.com [grokipedia.com]
- 5. Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach [mdpi.com]
